molecular formula C13H9BrN2 B13963710 5-Bromo-1-phenyl-1H-indazole

5-Bromo-1-phenyl-1H-indazole

Cat. No.: B13963710
M. Wt: 273.13 g/mol
InChI Key: LVQMZEBELXDANN-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position of the indazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-phenyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-phenyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 5-amino-1-phenyl-1H-indazole and 5-thio-1-phenyl-1H-indazole.

    Oxidation and Reduction: Products include various oxidized or reduced derivatives of the indazole ring.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-1-phenyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of drugs with anticancer, anti-inflammatory, and antimicrobial activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and phenyl group can interact with specific molecular targets, such as proteins or nucleic acids, to modulate their activity. The compound can also participate in various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the phenyl group at the 1-position.

    1-Phenyl-1H-indazole: Lacks the bromine atom at the 5-position.

    5-Chloro-1-phenyl-1H-indazole: Has a chlorine atom instead of bromine at the 5-position.

Uniqueness

5-Bromo-1-phenyl-1H-indazole is unique due to the presence of both the bromine atom and the phenyl group, which impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the phenyl group can enhance hydrophobic interactions, making this compound a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-1-phenylindazole

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-13-10(8-11)9-15-16(13)12-4-2-1-3-5-12/h1-9H

InChI Key

LVQMZEBELXDANN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C=N2

Origin of Product

United States

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